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Compound of Interest

Compound Name: 5-Iodo-6-methylpyridin-2-amine

Cat. No.: B1268742 Get Quote

5-Iodo-6-methylpyridin-2-amine is a highly functionalized pyridine derivative that has

emerged as a crucial building block in modern synthetic chemistry. Its strategic importance lies

in the orthogonal reactivity of its substituents: an amino group amenable to a wide range of

transformations, a methyl group, and a C5-iodo group that serves as an excellent handle for

transition-metal-catalyzed cross-coupling reactions. This unique combination makes it a

valuable intermediate in the synthesis of complex molecular architectures, particularly within

the pharmaceutical and agrochemical industries.

Aromatic amines are foundational structures in medicinal chemistry, with nitrogen atoms

providing polarity and key hydrogen bonding interactions necessary for binding to biological

targets like proteins and enzymes. This guide provides an in-depth analysis of 5-Iodo-6-
methylpyridin-2-amine, covering its physicochemical properties, synthesis, reactivity, and

applications, with a focus on the causality behind experimental choices to empower

researchers in their own discovery programs.

Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is the first step toward its effective

utilization. 5-Iodo-6-methylpyridin-2-amine is typically supplied as an off-white to yellow solid

with purity levels of 98% or higher.

Key Physicochemical Data
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Property Value Source(s)

CAS Number 75073-11-9

Molecular Formula C₆H₇IN₂

Molecular Weight 234.04 g/mol

Appearance Off-white to yellow solid

SMILES CC1=C(C=CC(=N1)N)I

Calculated LogP 1.57 - 1.6

Topological Polar Surface Area 38.91 Å²

Spectroscopic Characterization (Anticipated Data)
While specific spectra are best obtained on the lot in use, the following represents expected

data based on the structure and analysis of close analogs.

¹H NMR: The proton NMR spectrum is expected to show three key regions. A singlet for the

C6-methyl protons (CH₃) around δ 2.4-2.5 ppm. A broad singlet for the two amino protons (-

NH₂) whose chemical shift is solvent-dependent. Two doublets in the aromatic region (δ 6.5-

7.8 ppm) corresponding to the two coupled protons on the pyridine ring.

¹³C NMR: The carbon spectrum will display six distinct signals: one in the aliphatic region for

the methyl carbon and five in the aromatic region. The carbon atom directly bonded to the

iodine (C5) is expected to be shifted significantly upfield due to the heavy-atom effect, a

characteristic feature that aids in structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by N-H stretching vibrations

from the primary amine, appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

Other key signals include aliphatic C-H stretching just below 3000 cm⁻¹ and characteristic

C=C and C=N stretching vibrations in the 1580-1620 cm⁻¹ fingerprint region.

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak

([M]⁺) at an m/z of approximately 234, corresponding to the molecular weight of the

compound.
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Synthesis and Purification
The synthesis of 5-Iodo-6-methylpyridin-2-amine typically starts from its non-iodinated

precursor, 2-Amino-6-methylpyridine (CAS 1824-81-3), which is commercially available. The

introduction of the iodine atom at the C5 position is achieved via an electrophilic aromatic

substitution reaction. The amino group is a strong activating group and, along with the methyl

group, directs electrophiles primarily to the C3 and C5 positions. Steric hindrance from the C6-

methyl group favors substitution at the C5 position.
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Synthesis Workflow
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Caption: Generalized workflow for the synthesis of 5-Iodo-6-methylpyridin-2-amine.
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Protocol: Iodination of 2-Amino-6-methylpyridine
This protocol is a representative methodology. Researchers should first consult relevant

literature and perform appropriate risk assessments.

Preparation: To a solution of 2-Amino-6-methylpyridine (1.0 equiv) in a suitable solvent such

as acetonitrile (ACN) or dichloromethane (DCM) in a round-bottom flask, stir at 0 °C under

an inert atmosphere (e.g., Nitrogen or Argon).

Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 equiv) in the same

solvent to the cooled reaction mixture. The use of a slight excess of the iodinating agent

ensures complete conversion of the starting material.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The

progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup: Upon completion, quench the reaction with an aqueous solution of sodium

thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like

ethyl acetate. Wash the combined organic layers with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can then be purified by flash column

chromatography on silica gel to yield the pure 5-Iodo-6-methylpyridin-2-amine.

Chemical Reactivity and Key Applications
The true synthetic utility of 5-Iodo-6-methylpyridin-2-amine lies in its capacity to undergo

palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of

the carbon-halogen bonds in these transformations, allowing for milder reaction conditions

compared to analogous bromo- or chloro-pyridines. This makes it an ideal substrate for building

molecular complexity in drug discovery programs targeting neurological disorders, cancers, and

in the development of novel agrochemicals.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C
Bond Formation
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The Suzuki-Miyaura reaction is a cornerstone of modern chemistry for creating carbon-carbon

bonds, particularly for synthesizing biaryl structures. In this context, 5-Iodo-6-methylpyridin-2-
amine can be coupled with a wide variety of aryl- or heteroarylboronic acids.

Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Setup: In a Schlenk flask or microwave vial, combine 5-Iodo-6-methylpyridin-2-amine (1.0

equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate

(K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a more active pre-

catalyst system like Pd(OAc)₂ with a ligand such as SPhos.

Solvent & Reaction: Evacuate and backfill the vessel with an inert gas. Add a degassed

solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vessel

and heat the reaction mixture to 90-110 °C for 4-18 hours.

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the

mixture, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer, concentrate, and purify the crude product by flash column

chromatography to obtain the desired 2-amino-6-methyl-5-arylpyridine derivative.

Application 2: Buchwald-Hartwig Amination for C-N
Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen

bonds, a transformation that is often challenging using classical methods. This reaction allows

the coupling of 5-Iodo-6-methylpyridin-2-amine with a vast array of primary and secondary

amines, amides, or carbamates.

To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile
Pyridine Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268742#5-iodo-6-methylpyridin-2-amine-cas-
number-75073-11-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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